GE2270

Antimicrobial susceptibility testing Gram-positive pathogens Glycopeptide comparison

Procure GE2270 A (MDL 62879) as the gold-standard natural scaffold for EF-Tu inhibitor research. Unlike kirromycin, GE2270 binds a distinct site on EF-Tu, blocking EF-Tu•GTP/aa-tRNA interaction—essential for co-crystallography and mechanistic studies. It provides a potent benchmark against MRSA and VRE (MIC90 0.03–0.06 µg/mL) for in vitro assay development. As the parent compound of semi-synthetic leads like LFF571, it is the baseline reference for SAR-driven medicinal chemistry. Order high-purity GE2270 A for structural biology, MIC panels, or novel analog synthesis.

Molecular Formula C56H55N15O10S6
Molecular Weight 1289.26
Cat. No. B1150465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGE2270
Molecular FormulaC56H55N15O10S6
Molecular Weight1289.26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite powder

GE2270: A Thiopeptide Antibiotic Targeting EF-Tu for Gram-Positive Pathogen Research


GE2270 (also referred to as GE2270 A or MDL 62,879) is a naturally occurring thiopeptide antibiotic produced by fermentation of the actinomycete Planobispora rosea [1]. It belongs to the thiazolyl peptide class and exerts its antibacterial effect by binding to elongation factor Tu (EF-Tu), thereby inhibiting prokaryotic protein synthesis [2]. GE2270 demonstrates potent in vitro activity against a range of clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with MIC90 values reported as low as 0.06 μg/mL and 0.03 μg/mL, respectively [3]. Despite its potent antimicrobial profile, the clinical development of the natural product GE2270 has been limited primarily by its extremely poor aqueous solubility, a characteristic that has driven extensive medicinal chemistry efforts to create soluble semi-synthetic derivatives [4].

Why GE2270 Cannot Be Substituted by Other EF-Tu Inhibitors or Glycopeptides


GE2270 possesses a unique combination of molecular target, binding site, and mechanism of action that fundamentally distinguishes it from other EF-Tu inhibitors and broader-spectrum antibacterials. Unlike kirromycin and enacyloxin, which trap EF-Tu•GDP on the ribosome, GE2270 binds to a distinct site on EF-Tu and specifically inhibits the interaction of EF-Tu•GTP with aminoacyl-tRNA [1]. Furthermore, the binding site for GE2270 on EF-Tu is unique and does not overlap with those of other EF-Tu-targeting antibiotics like kirromycin or pulvomycin [2]. This unique mechanism translates into a distinct antimicrobial spectrum; while GE2270 demonstrates superior potency against staphylococci and enterococci compared to glycopeptides like teicoplanin and vancomycin [3], it also shows significantly lower activity against streptococci [4]. Therefore, GE2270 cannot be considered a generic substitute for other EF-Tu inhibitors or glycopeptides; its specific biochemical and microbiological profile necessitates its targeted use in specific research contexts, particularly where the unique EF-Tu binding conformation is the focus of investigation.

GE2270: A Quantitative Evidence Guide for Differentiated Scientific Selection


Superior In Vitro Potency Against Staphylococci and Enterococci Compared to Vancomycin and Teicoplanin

In a direct comparative study using US clinical isolates and media supplemented with 0.02% bovine serum albumin (BSA), GE2270 (MDL 62,879) demonstrated superior in vitro activity against both staphylococci and enterococci when compared head-to-head with the glycopeptide antibiotics teicoplanin and vancomycin [1].

Antimicrobial susceptibility testing Gram-positive pathogens Glycopeptide comparison

Potent Activity Against Multidrug-Resistant Gram-Positive Pathogens (MRSA and VRE)

GE2270 exhibits exceptionally low MIC90 values against key multidrug-resistant Gram-positive pathogens. This potency is a key differentiator when compared to many other antibiotic classes that have seen eroded activity due to resistance mechanisms [1].

MRSA VRE Antimicrobial resistance MIC90

Unique EF-Tu Binding Site and Conformational Specificity Differentiates GE2270 from Other EF-Tu Inhibitors

GE2270's interaction with its target, elongation factor Tu (EF-Tu), is distinct from that of other known EF-Tu inhibitors. Biochemical and structural studies have defined a unique binding site and a specific conformational preference for EF-Tu•GTP [1][2].

Elongation factor Tu Mechanism of action Binding site Kirromycin Pulvomycin

Extremely Low Aqueous Solubility is a Defining Physicochemical Property of GE2270

The extremely poor aqueous solubility of GE2270 is a critical and defining characteristic that has shaped its entire development path and scientific utility [1]. This property, while a limitation for direct clinical use, is a key point of differentiation when selecting the compound for research purposes.

Aqueous solubility Physicochemical properties Formulation Derivative development

Optimal Research and Industrial Application Scenarios for GE2270


Reference Standard for EF-Tu Binding and Inhibition Studies

GE2270 is the gold-standard tool compound for investigating the function and structure of bacterial elongation factor Tu (EF-Tu). Its unique binding site, distinct from other EF-Tu inhibitors like kirromycin and pulvomycin, and its specific interference with the EF-Tu•GTP/aminoacyl-tRNA interaction [1][2], make it indispensable for biochemical assays, structural biology studies (e.g., co-crystallization [3]), and any research aimed at dissecting the molecular details of prokaryotic translation.

Potent In Vitro Control Against Drug-Resistant Gram-Positive Pathogens

For researchers performing in vitro susceptibility testing or developing new antimicrobial assays, GE2270 serves as a highly potent positive control against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE) [4]. Its low MIC90 values (0.06 μg/mL and 0.03 μg/mL, respectively) and superior activity compared to glycopeptides against these organisms [5] make it an ideal benchmark for evaluating the potency of novel antibacterial candidates against these high-priority, multidrug-resistant threats.

Medicinal Chemistry Starting Point and Reference for Derivative Development

The natural product GE2270 is the essential scaffold from which numerous semi-synthetic derivatives have been created to improve upon its poor aqueous solubility and tailor its spectrum of activity [6]. For medicinal chemistry programs focused on EF-Tu inhibitors or thiopeptide antibiotics, GE2270 is a necessary reference compound for structure-activity relationship (SAR) studies. It serves as the baseline for measuring improvements in potency, spectrum, and, most critically, solubility achieved by new analogs (e.g., LFF571 [7], NAI003 [8]).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for GE2270

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.